molecular formula C18H28ClNO3S B12193583 1-(2-Butoxy-5-chloro-4-methylbenzenesulfonyl)-3,5-dimethylpiperidine

1-(2-Butoxy-5-chloro-4-methylbenzenesulfonyl)-3,5-dimethylpiperidine

Cat. No.: B12193583
M. Wt: 373.9 g/mol
InChI Key: XCCHDHWJYUGYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Butoxy-5-chloro-4-methylbenzenesulfonyl)-3,5-dimethylpiperidine is a complex organic compound with a unique structure that combines a piperidine ring with a substituted benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butoxy-5-chloro-4-methylbenzenesulfonyl)-3,5-dimethylpiperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzenesulfonyl chloride: This is achieved by reacting 2-butoxy-5-chloro-4-methylbenzenesulfonyl chloride with appropriate reagents under controlled conditions.

    Coupling with piperidine: The benzenesulfonyl chloride is then reacted with 3,5-dimethylpiperidine in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butoxy-5-chloro-4-methylbenzenesulfonyl)-3,5-dimethylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride can produce the sulfinyl derivative.

Scientific Research Applications

1-(2-Butoxy-5-chloro-4-methylbenzenesulfonyl)-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Butoxy-5-chloro-4-methylbenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Butoxy-5-chloro-4-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole
  • 1-(2-Butoxy-5-chloro-4-methylbenzenesulfonyl)-1H-imidazole
  • 1-(2-Butoxy-5-chloro-4-methylbenzenesulfonyl)-4-methylpiperazine

Uniqueness

1-(2-Butoxy-5-chloro-4-methylbenzenesulfonyl)-3,5-dimethylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H28ClNO3S

Molecular Weight

373.9 g/mol

IUPAC Name

1-(2-butoxy-5-chloro-4-methylphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C18H28ClNO3S/c1-5-6-7-23-17-9-15(4)16(19)10-18(17)24(21,22)20-11-13(2)8-14(3)12-20/h9-10,13-14H,5-8,11-12H2,1-4H3

InChI Key

XCCHDHWJYUGYLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CC(CC(C2)C)C

Origin of Product

United States

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